molecular formula C12H18FNO4S B3003963 4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide CAS No. 1334374-60-5

4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B3003963
CAS No.: 1334374-60-5
M. Wt: 291.34
InChI Key: JISAVOITPWSWBA-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H18FNO4S and its molecular weight is 291.34. The purity is usually 95%.
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Scientific Research Applications

Fluorophores and Fluorination Agents

  • Compounds structurally related to "4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide" have been synthesized and studied for their properties as fluorophores. One study describes the synthesis of isomers of a Zinquin-related fluorophore, which forms fluorescent complexes with Zn(II), indicating potential applications in fluorescence-based sensing and imaging technologies (Kimber et al., 2003).
  • Another study introduces a novel electrophilic fluorinating reagent, demonstrating its utility in improving the enantioselectivity of products. This suggests potential uses in the synthesis of enantiomerically pure compounds, a critical aspect in pharmaceutical research (Yasui et al., 2011).

Corrosion Inhibition and Material Science

  • Research into piperidine derivatives, including compounds similar to "this compound", has shown their effectiveness as corrosion inhibitors for iron. These findings have implications for material science and industrial applications (Kaya et al., 2016).

Crystal Structures and Molecular Interactions

  • The crystal structures of related benzenesulfonamide compounds have been determined, providing insights into molecular interactions and architectures. This knowledge is essential for understanding the properties of materials and designing new compounds with desired characteristics (Rodrigues et al., 2015).

Anticancer Research

  • Some derivatives of benzenesulfonamides have been evaluated for their potential as anticancer agents. This includes the assessment of their effectiveness against various cancer cell lines, opening new avenues for drug development (Tsai et al., 2016).

Modulation of Biological Molecules

  • Studies on Piloty's acid derivatives, which are structurally related, show how substituents can modulate the pH of HNO (azanone, nitroxyl) donation. This research has implications for understanding and manipulating biological and chemical processes (Sirsalmath et al., 2013).

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO4S/c1-9-6-10(13)4-5-11(9)19(16,17)14-7-12(2,15)8-18-3/h4-6,14-15H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISAVOITPWSWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.